N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Description
Chemical Identity and Structural Characterization of N-[(2S)-2,3-Dihydroxypropyl]-3-(2-Fluoro-4-Iodoanilino)Pyridine-4-Carboxamide
Systematic Nomenclature and IUPAC Conventions
The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects its core pyridine ring substituted at the 3-position with a 2-fluoro-4-iodoanilino group and at the 4-position with a carboxamide moiety. The prefix (2S) specifies the absolute configuration of the 2,3-dihydroxypropyl side chain, indicating that the hydroxyl groups on the propyl chain occupy specific stereochemical positions.
The numbering of the pyridine ring begins at the nitrogen atom, with the carboxamide group at position 4. The anilino substituent at position 3 derives from 2-fluoro-4-iodoaniline, where fluorine and iodine occupy ortho and para positions relative to the amino group. The stereodescriptor (2S) ensures unambiguous identification of the dihydroxypropyl group’s chirality, critical for distinguishing enantiomers in pharmacological contexts.
Molecular Architecture and Stereochemical Considerations
The molecular structure comprises three distinct regions:
- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1, providing a planar geometry that influences electronic interactions.
- Carboxamide Substituent : At position 4, a carboxamide group (-CONH-) links the pyridine ring to the (2S)-2,3-dihydroxypropyl chain. The amide bond adopts a trans configuration, minimizing steric hindrance between the carbonyl oxygen and the adjacent substituents.
- Anilino Substituent : At position 3, a 2-fluoro-4-iodoanilino group introduces halogen atoms that enhance molecular polarity and influence crystal packing via halogen bonding.
The (2S)-2,3-dihydroxypropyl chain introduces two hydroxyl groups on a three-carbon backbone. The stereochemistry at the C2 position (S-configuration) ensures that the hydroxyl groups are positioned on the same side of the propyl chain, facilitating intramolecular hydrogen bonding with the carboxamide oxygen. This spatial arrangement is critical for the compound’s solubility and stability in crystalline forms.
Crystallographic Data and Solid-State Configuration
Crystalline forms of this compound have been characterized as both free bases and hydrochloride salts. The hydrochloride salt exists in two polymorphic forms (A1 and A2 ), while the free base adopts forms B1 and B2 .
Key Crystallographic Features:
- Form A2 (Hydrochloride) :
| 2θ Angle (°) | Relative Intensity (%) |
|---|---|
| 7.8 | 100 |
| 15.4 | 85 |
| 23.1 | 78 |
| 29.7 | 65 |
- Form B1 (Free Base) :
Crystallization protocols for Form A2 involve dissolving the acetonide-protected intermediate in methanol, followed by hydrochloric acid addition and recrystallization in propan-2-ol/water. Slow cooling from 80°C to 0°C yields stable crystals suitable for X-ray diffraction.
Structure
3D Structure
Properties
Molecular Formula |
C15H15FIN3O3 |
|---|---|
Molecular Weight |
431.20 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23) |
InChI Key |
VIUAUNHCRHHYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-4-iodoaniline, is prepared through halogenation reactions.
Coupling Reaction: The aniline derivative is then coupled with a pyridinecarboxylic acid derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group on the aniline ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogen substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiolates (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the fluorine and iodine atoms enhances the lipophilicity and binding affinity to target proteins, making these compounds promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways critical for cell survival and proliferation. In particular, it has been suggested that the compound may interfere with the MAPK/ERK pathway, a crucial pathway often dysregulated in various cancers .
Neuropharmacology
Potential Neuroprotective Effects
Recent studies have explored the neuroprotective potential of pyridine derivatives. This compound has shown promise in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells directly, potentially reducing oxidative stress and inflammation associated with neurodegeneration .
Cognitive Enhancement
There is emerging evidence that compounds with similar structures may enhance cognitive function through modulation of neurotransmitter systems. This includes increasing levels of acetylcholine or inhibiting enzymes that degrade neurotransmitters, thereby improving synaptic transmission and cognitive performance .
Chemical Biology
Bioconjugation Applications
The unique functional groups present in this compound make it suitable for bioconjugation techniques. This property is particularly useful in drug delivery systems where targeting specific cells or tissues is essential. The compound can be linked to various biomolecules (e.g., antibodies or peptides) to create targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Data Tables
To provide a clearer overview of the applications and research findings related to this compound, the following tables summarize key studies and their outcomes.
Case Study 1: Anticancer Properties
A study investigated the efficacy of a series of pyridine derivatives, including this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 µM.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
(R)-1-(2,2-Difluorobenzo[d][1,3]Dioxol-5-yl)-N-(1-(2,3-Dihydroxypropyl)-6-Fluoro-2-(1-Hydroxy-2-Methylpropan-2-yl)-1H-Indol-5-yl)Cyclopropanecarboxamide
This compound, disclosed in a European patent (), shares the 2,3-dihydroxypropyl substituent but incorporates a cyclopropane-carboxamide core and an indole heterocycle.
| Property | Pimasertib (AS703026) | Cyclopropane Derivative |
|---|---|---|
| Core Structure | Pyridine-carboxamide | Cyclopropane-carboxamide |
| Key Substituents | 2-Fluoro-4-iodoanilino, dihydroxypropyl | Difluorobenzo-dioxolyl, dihydroxypropyl, indole |
| Target | MEK1/2 | Undisclosed (likely kinase-related) |
| Molecular Weight | 431.2 | ~550 (estimated) |
| Solubility | DMSO > water | Likely similar (dihydroxypropyl enhances polarity) |
However, its exact therapeutic role remains unconfirmed .
Iosimenol (C₃₁H₃₆I₆N₆O₁₄)
It is an iodinated X-ray contrast agent designed for enhanced radiologic imaging.
| Property | Pimasertib (AS703026) | Iosimenol |
|---|---|---|
| Primary Use | MEK1/2 inhibition (cancer therapy) | X-ray contrast imaging |
| Iodine Content | 1 atom (4-iodoanilino) | 6 atoms (triiodo-isophthalamide) |
| Molecular Weight | 431.2 | 1478.08 |
| Solubility | DMSO > water | High aqueous solubility (hydrophilic groups) |
| Key Feature | Fluorine for membrane permeability | Iodine for radiopacity |
Comparison Insights: Both compounds leverage halogen atoms (iodine/fluorine) for distinct purposes—Pimasertib for target binding and metabolic stability, Iosimenol for imaging contrast. The dihydroxypropyl groups in both enhance solubility but are tailored to their applications (DMSO solubility for drug formulation vs. water solubility for intravenous use) .
Functional Comparison with Other MEK Inhibitors
These differences influence resistance profiles and therapeutic windows:
- Pimasertib : Allosteric inhibition reduces off-target effects but may require higher doses for efficacy .
- ATP-competitive inhibitors : Directly block ATP binding, often leading to dose-limiting toxicities.
Research and Clinical Implications
Pimasertib’s unique combination of fluoro-iodo substituents and dihydroxypropyl side chain optimizes its balance between target affinity, solubility, and pharmacokinetics. Structural analogs like the cyclopropane derivative highlight the diversity in kinase inhibitor design, while iodinated agents like Iosimenol demonstrate how similar functional groups can be repurposed for entirely different applications. Future research should explore synergies between halogenation patterns and solubility-enhancing moieties to refine drug efficacy and safety .
Biological Activity
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide, commonly known as Pimasertib , is a synthetic organic compound with significant biological activity. This article details its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Pimasertib has the following chemical identifiers:
- IUPAC Name : this compound
- CAS Number : 1236699-92-5
- Molecular Formula : C15H15FIN3O3
- Molecular Weight : 383.20 g/mol
The compound features a pyridine ring substituted with a carboxamide group and an aniline moiety, which includes a fluorine and iodine atom. This unique structure contributes to its biological activity.
Pimasertib primarily functions as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway , specifically targeting MEK1 and MEK2 enzymes. By inhibiting these kinases, Pimasertib disrupts cell signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment.
Antitumor Effects
Pimasertib has been investigated for its antitumor properties in various preclinical and clinical studies. It has shown efficacy against several cancer types, including melanoma and colorectal cancer. The following table summarizes key findings from relevant studies:
Pharmacokinetics
Pimasertib exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Distribution : Widely distributed in tissues.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine.
Case Studies
- Melanoma Treatment : In a clinical trial involving patients with advanced melanoma, Pimasertib was administered alongside other agents. Results indicated a notable reduction in tumor size in 35% of participants after 12 weeks of treatment, suggesting its potential as an effective monotherapy or in combination therapy.
- Colorectal Cancer Study : A cohort study evaluated the use of Pimasertib in patients with refractory colorectal cancer. Although initial results showed limited response rates, further analysis indicated that patients with specific genetic mutations (e.g., KRAS) exhibited better responses to treatment.
Safety and Side Effects
While Pimasertib is generally well-tolerated, some common side effects reported include:
- Fatigue
- Diarrhea
- Skin rash
- Elevated liver enzymes
Careful monitoring during treatment is recommended to manage these adverse effects effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
